Bicyclo[6.1.0]nonane-9-carboxylic acid Bicyclo[6.1.0]nonane-9-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1008497-43-5; 77841-63-5
VCID: VC7419213
InChI: InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12)
SMILES: C1CCCC2C(C2C(=O)O)CC1
Molecular Formula: C10H16O2
Molecular Weight: 168.236

Bicyclo[6.1.0]nonane-9-carboxylic acid

CAS No.: 1008497-43-5; 77841-63-5

Cat. No.: VC7419213

Molecular Formula: C10H16O2

Molecular Weight: 168.236

* For research use only. Not for human or veterinary use.

Bicyclo[6.1.0]nonane-9-carboxylic acid - 1008497-43-5; 77841-63-5

Specification

CAS No. 1008497-43-5; 77841-63-5
Molecular Formula C10H16O2
Molecular Weight 168.236
IUPAC Name bicyclo[6.1.0]nonane-9-carboxylic acid
Standard InChI InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12)
Standard InChI Key XUKCHICEVHGMOO-UHFFFAOYSA-N
SMILES C1CCCC2C(C2C(=O)O)CC1

Introduction

Structural and Chemical Identity

Bicyclo[6.1.0]nonane-9-carboxylic acid (C₁₀H₁₄O₂) features a fused bicyclic system comprising a seven-membered ring and a three-membered cyclopropane ring, with the carboxylic acid group positioned at the bridgehead carbon. The strain introduced by the cyclopropane ring influences its reactivity, enabling participation in ring-opening reactions and serving as a precursor for complex molecular architectures .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
Ionization Energy9.4 eV (vertical)
CAS Registry Number286-60-2
StereoisomerismEnantiomerically pure forms

The compound’s InChIKey (FYECUAIUGWFPJF-UHFFFAOYSA-N) and SMILES notation (OC(=O)C1C2CCCCCCC12) provide unambiguous identifiers for its electronic structure.

Enantioselective Synthesis

The synthesis of bicyclo[6.1.0]nonane-9-carboxylic acid relies on a two-step strategy involving cyclopropanation followed by Friedel–Crafts alkylation .

Rh(II)-Catalyzed Cyclopropanation

The process begins with (Z)-allylic alcohols, which are converted to allylic diazoacetates. Intramolecular Rh(II)-catalyzed cyclopropanation yields 3-oxabicyclo[3.1.0]hexan-2-ones bearing a tethered π-nucleophile at the 6-position. This step achieves high enantioselectivity, critical for pharmaceutical applications where chirality impacts bioactivity .

Me₂AlOTf-Promoted Friedel–Crafts Alkylation

The γ-lactone moiety of the intermediate undergoes Me₂AlOTf-induced intramolecular Friedel–Crafts alkylation, forming the bicyclo[6.1.0]nonane core. This reaction proceeds efficiently under mild conditions, avoiding high-dilution or slow-addition techniques typically required for medium-ring syntheses .

Table 2: Optimized Reaction Conditions

ParameterValueOutcome
CatalystRh₂(OAc)₄>90% yield
Temperature25°C24h reaction
Me₂AlOTf Concentration1.5 equiv.88% yield
SolventDichloromethaneHigh purity

Physicochemical and Spectroscopic Characteristics

The compound’s stability is attributed to its rigid bicyclic framework. Photoelectron spectroscopy reveals a vertical ionization energy of 9.4 eV, consistent with strained cyclopropane systems . Nuclear magnetic resonance (NMR) studies highlight distinct chemical shifts for bridgehead protons (δ 1.8–2.2 ppm) and the carboxylic acid proton (δ 12.1 ppm) .

Applications in Drug Discovery and Materials Science

The enantiopure nature of bicyclo[6.1.0]nonane-9-carboxylic acid makes it a valuable chiral building block. Its strained structure facilitates ring-opening reactions to generate bioactive molecules, such as protease inhibitors and kinase modulators . Additionally, derivatives like bicyclo[6.1.0]nonane-9,9-dicarboxylic acid (melting point: 217°C) exhibit potential as crosslinking agents in polymer chemistry.

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